2-(Methylthio)-3-(trifluoromethyl)aniline
Description
Contextual Significance within Substituted Aniline (B41778) Chemistry
Substituted anilines represent a cornerstone class of organic compounds, serving as essential precursors in the synthesis of a wide array of products, including dyes, polymers, pharmaceuticals, and pesticides. wisdomlib.orgnih.gov The identity and position of the substituents on the aniline ring profoundly influence the molecule's physicochemical properties and reactivity. nih.govlibretexts.org The presence of electron-donating or electron-withdrawing groups can alter the basicity of the amino group and direct the course of electrophilic aromatic substitution reactions. numberanalytics.comminia.edu.eg
The significance of 2-(Methylthio)-3-(trifluoromethyl)aniline is best understood by examining its constituent functional groups:
The Trifluoromethyl (-CF3) Group: This group is a powerful modulator of molecular properties and is frequently incorporated into pharmaceutical and agrochemical candidates. fiveable.me As a strong electron-withdrawing group, it decreases the electron density of the aromatic ring and lowers the basicity of the aniline's amino group. wikipedia.org Critically, the -CF3 group significantly enhances lipophilicity (the ability to dissolve in fats), which can improve a drug's ability to cross biological membranes. mdpi.com Furthermore, the carbon-fluorine bond is exceptionally strong, rendering the -CF3 group highly resistant to metabolic breakdown and thus increasing the stability and biological half-life of a compound. fiveable.memdpi.com
The Methylthio (-SCH3) Group: The methylthio group introduces a sulfur atom, which imparts its own unique electronic and steric characteristics. While its electronic effect can be complex, behaving as a weak electron-withdrawing group in simple aniline systems or a resonance electron-donating group in more conjugated systems, it is a key feature in many bioactive molecules. core.ac.ukacs.org The sulfur atom can participate in various non-covalent interactions and is susceptible to metabolic oxidation to form sulfoxide (B87167) and sulfone derivatives, which can modulate biological activity and solubility. The presence of a methylthio group can be a crucial factor in drug design and metabolic regulation. acs.org
The specific arrangement of these groups in this compound—with the bulky and electron-withdrawing trifluoromethyl group adjacent to the methylthio group—creates a unique chemical environment that is of great interest for synthetic chemists.
Table 1: Influence of Key Functional Groups on Aniline Properties
| Functional Group | Electronic Effect | Impact on Basicity | Effect on Lipophilicity | Metabolic Stability |
|---|---|---|---|---|
| -CF3 (Trifluoromethyl) | Strongly Electron-Withdrawing | Decreases | Increases | High |
| -SCH3 (Methylthio) | Context-Dependent (Weakly Withdrawing or Donating) | Slightly Decreases | Increases | Metabolically Active (Oxidation) |
| -NH2 (Amino) | Strongly Electron-Donating (by resonance) | Defines Basicity | Moderate | Metabolically Active (Oxidation/Acetylation) |
Rationale for Research Focus on this compound Structures
The scientific community's interest in molecules like this compound stems from a strategic approach to molecular design known as "molecular modification" or "lead optimization." mdpi.com By combining the distinct properties of the trifluoromethyl and methylthio groups on a versatile aniline scaffold, chemists aim to create novel compounds with enhanced performance characteristics for specific applications. cresset-group.com
Key research drivers include:
Pharmaceutical Development: In drug discovery, the primary goal is to design molecules that are potent, selective, and have favorable pharmacokinetic profiles (absorption, distribution, metabolism, and excretion). The -CF3 group is known to improve metabolic stability and membrane permeability. fiveable.memdpi.com The -SCH3 group can contribute to receptor binding and provides a site for metabolic modification. acs.org Therefore, using this compound as an intermediate allows for the synthesis of new drug candidates where these properties are fine-tuned from the outset.
Agrochemical Innovation: The development of new herbicides, fungicides, and insecticides requires molecules with high efficacy against target pests and minimal environmental impact. The trifluoromethyl group is a common feature in many modern agrochemicals, contributing to their potency and stability. The strategic inclusion of a methylthio group can further modify the biological activity and selectivity of these compounds.
Advanced Materials Science: Substituted anilines are also precursors to specialty polymers and materials. The unique electronic and thermal properties imparted by fluorine and sulfur can be exploited to create materials with enhanced stability, specific conductivity, or other desirable characteristics. chemimpex.com
While direct research on this compound is not extensively published, its value is inferred from its potential as a highly specialized intermediate. For instance, the closely related compound, 2-Methyl-3-(trifluoromethyl)aniline, is a key intermediate in the synthesis of Flunixin, a non-steroidal anti-inflammatory drug (NSAID) used in veterinary medicine. google.comcphi-online.com A synthetic route to this compound involves an intermediate with a methylthio group, highlighting the utility of sulfur-containing precursors in the synthesis of complex trifluoromethylated anilines. google.com This suggests that this compound is a rationally designed precursor for accessing novel, highly substituted molecules that are otherwise difficult to synthesize. bohrium.com
Table 2: Research and Development Findings
| Area of Research | Rationale for Using Structures like this compound | Key Research Findings/Objectives |
|---|---|---|
| Medicinal Chemistry | To create drug candidates with improved metabolic stability, cell permeability, and target binding affinity. mdpi.comcresset-group.com | The -CF3 group enhances lipophilicity and blocks metabolic oxidation. fiveable.me The -SCH3 group can modulate biological activity and provide additional interaction points. acs.org |
| Agrochemicals | To develop potent and selective herbicides, pesticides, or fungicides. | Trifluoromethylated compounds often exhibit high biological activity. The combination of substituents allows for fine-tuning of herbicidal or pesticidal action. |
| Organic Synthesis | To serve as a versatile, highly functionalized building block for complex molecular architectures. wisdomlib.orgthieme-connect.com | The unique substitution pattern presents synthetic challenges, making the compound a valuable intermediate for accessing novel chemical space. google.com |
Properties
IUPAC Name |
2-methylsulfanyl-3-(trifluoromethyl)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NS/c1-13-7-5(8(9,10)11)3-2-4-6(7)12/h2-4H,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPVGAKXHBBRRCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=C1N)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for 2 Methylthio 3 Trifluoromethyl Aniline
Established Synthetic Routes and Precursor Chemistry
Established synthetic routes to 2-(methylthio)-3-(trifluoromethyl)aniline often rely on multi-step reaction sequences starting from readily available precursors. These methods typically involve the sequential introduction of the trifluoromethyl and methylthio groups, or the modification of a pre-functionalized aniline (B41778) derivative.
Multi-Step Reaction Sequences for this compound Formation
A key strategy for the synthesis of related structures involves the introduction of a methylthio group onto a trifluoromethyl-substituted aniline precursor. A notable example is a synthetic route that, while targeting a different final product, details the formation of a crucial methylthio-substituted intermediate. This process begins with 2-chloro-3-(trifluoromethyl)aniline (B1586914), highlighting the importance of halogenated anilines as versatile starting materials. google.com
The initial step involves the introduction of a methylthio group. This can be achieved by reacting 2-chloro-3-(trifluoromethyl)aniline with dimethyl sulfide (B99878) in the presence of N-chlorosuccinimide (NCS). google.com This reaction proceeds through an electrophilic substitution mechanism where the methylthio group is installed ortho to the amino group. The reaction is typically carried out in a suitable solvent such as dichloroethane, dichloromethane, or toluene (B28343). google.com
| Reactant/Reagent | Role | Exemplary Mass Ratio (relative to 2-chloro-3-(trifluoromethyl)aniline) | Solvent |
|---|---|---|---|
| 2-Chloro-3-(trifluoromethyl)aniline | Starting Material | 1 | Dichloroethane, Dichloromethane, or Toluene |
| Dimethyl sulfide | Methylthio Source | 0.32 | |
| N-Chlorosuccinimide | Activator | 0.68 | |
| Triethylamine | Base | 0.54 |
Following the introduction of the methylthio group, subsequent steps in the documented synthesis convert this intermediate to other functionalities. google.com However, for the specific synthesis of this compound, this intermediate would represent the target molecule.
Approaches Involving Modification of Aniline Derivatives
Another established approach involves the modification of aniline derivatives, where the trifluoromethyl group is already in place. A common precursor for such syntheses is 3-(trifluoromethyl)aniline (B124266). dcu.ie The general strategy involves the protection of the amino group, followed by the directed introduction of the methylthio group at the ortho-position, and subsequent deprotection.
While a direct thiomethylation of 3-(trifluoromethyl)aniline at the 2-position is challenging due to the directing effects of the substituents, derivatization can facilitate this transformation. For instance, conversion of the aniline to a sulfimide (B8482401) derivative can be a key step in introducing a methylthiomethyl group, which can then be further processed. google.com
Advanced Synthetic Approaches and Methodological Considerations
Recent advancements in synthetic organic chemistry have focused on the development of more efficient and selective methods for the introduction of trifluoromethyl and thioether functionalities. These advanced approaches often employ catalytic systems to achieve transformations that are difficult to accomplish using classical methods.
Catalytic Systems in Thioether and Trifluoromethylation Reactions
Modern synthetic strategies increasingly rely on transition metal catalysis for the formation of C-S and C-CF3 bonds. For the introduction of the trifluoromethyl group, silver-catalyzed ortho-C–H trifluoromethylation of anilines has emerged as a powerful tool. researchgate.net This method allows for the direct installation of a CF3 group at the position ortho to the amino group, which could be a key step in a convergent synthesis of the target molecule. researchgate.net
Similarly, photocatalytic methods are being explored for C-H trifluoromethylthiolation. researchgate.net These reactions, often mediated by a decatungstate anion, can functionalize C-H bonds under mild conditions, offering a potential route for the direct introduction of the SCF3 group. researchgate.net While not a direct synthesis of a methylthio group, these advanced methods highlight the potential for catalytic C-S bond formation.
Strategic Incorporations of Methylthio and Trifluoromethyl Moieties
The strategic incorporation of the methylthio and trifluoromethyl groups requires careful consideration of the directing effects of these substituents on the aromatic ring. The trifluoromethyl group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution and directs incoming electrophiles to the meta-position. Conversely, the amino group is a strong activating group and an ortho-, para-director.
In the context of this compound, the relative positions of the amino, methylthio, and trifluoromethyl groups suggest that a multi-step approach is necessary. A plausible strategy would involve starting with a precursor where the trifluoromethyl group is already present, such as 3-(trifluoromethyl)aniline, and then introducing the methylthio group at the 2-position. dcu.ie This would likely require the use of a directing group to overcome the inherent directing effects of the trifluoromethyl group.
Optimization of Reaction Conditions and Yield
The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that require careful control include temperature, reaction time, solvent, and the stoichiometry of the reactants and reagents.
In the synthesis of the methylthio-substituted intermediate from 2-chloro-3-(trifluoromethyl)aniline, the temperature is initially kept low during the addition of dimethyl sulfide and N-chlorosuccinimide, and then the reaction mixture is heated to reflux for an extended period. google.com The reaction time can range from 6 to 10 hours of stirring at room temperature, followed by 10 hours of reflux. google.com The choice of solvent can also influence the reaction outcome, with dichloroethane, dichloromethane, and toluene being suitable options. google.com The optimization of the mass ratios of the reactants is also critical for achieving high yields. google.com
| Parameter | Condition | Reference |
|---|---|---|
| Initial Temperature | ≤ 30 °C | google.com |
| Stirring Time (Room Temp) | 6-10 hours | google.com |
| Reflux Time | 10 hours | google.com |
| Overall Yield of Related Process | Up to 70% | google.com |
Chemical Reactivity and Transformation Pathways of 2 Methylthio 3 Trifluoromethyl Aniline
Fundamental Reaction Characteristics of Aromatic Amines with Methylthio and Trifluoromethyl Substituents
The reactivity of 2-(Methylthio)-3-(trifluoromethyl)aniline is a composite of the directing and activating or deactivating effects of its substituents. The amino (-NH₂) group is a powerful activating group in electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions. byjus.com This is due to the lone pair of electrons on the nitrogen atom, which can be donated to the aromatic ring, thereby increasing its electron density and stabilizing the cationic intermediate formed during the substitution. wikipedia.org
Conversely, the trifluoromethyl (-CF₃) group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack. This deactivation arises from the high electronegativity of the fluorine atoms. wikipedia.org The methylthio (-SCH₃) group is generally considered to be a weak activating group and an ortho-, para-director in electrophilic aromatic substitution.
In the case of this compound, the amino group's strong activating and ortho-, para-directing influence is the dominant factor in electrophilic aromatic substitution reactions. However, the presence of the deactivating trifluoromethyl group at the meta-position to the amino group modulates this reactivity.
Nucleophilic and Electrophilic Reactivity Profiles
The nucleophilicity of this compound is primarily centered on the amino group, which can readily participate in reactions with electrophiles such as alkyl halides and acylating agents. The basicity of the amino group is reduced compared to aniline (B41778) due to the electron-withdrawing effect of the trifluoromethyl group. chemistrysteps.com
The aromatic ring itself can act as a nucleophile in electrophilic aromatic substitution reactions, with the positions ortho and para to the amino group being the most reactive. The trifluoromethyl group makes the aromatic ring more electron-deficient, potentially rendering it susceptible to nucleophilic aromatic substitution under certain conditions, especially if a leaving group is present at an activated position. acs.org
Directed Transformations and Functionalization Reactions
The amino group of this compound is a key site for a variety of functionalization reactions.
Acylation: The amino group can be readily acylated with acyl chlorides or anhydrides to form the corresponding amides. This transformation is often used to protect the amino group and to moderate its activating effect during subsequent electrophilic aromatic substitution reactions. google.com
Alkylation: Reaction with alkyl halides can lead to the formation of secondary and tertiary amines.
Diazotization: Treatment of the primary amino group with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) can convert it into a diazonium salt. google.comutrgv.edu These salts are versatile intermediates that can be subjected to a range of Sandmeyer and related reactions to introduce a variety of substituents, such as halogens, cyano, hydroxyl, and hydrogen, in place of the original amino group. researchgate.net
A summary of potential reactions involving the amino group is presented in the table below.
| Reaction Type | Reagents | Product Type |
| Acylation | Acyl chloride, Acetic anhydride | Amide |
| Alkylation | Alkyl halide | Secondary/Tertiary Amine |
| Diazotization | NaNO₂, HCl | Diazonium Salt |
The substitution pattern on the aromatic ring of this compound directs further functionalization.
Electrophilic Aromatic Substitution: The strong ortho-, para-directing effect of the amino group will direct incoming electrophiles primarily to the 4- and 6-positions. Common electrophilic substitution reactions include:
Halogenation: Introduction of halogen atoms (e.g., Br, Cl) onto the ring. byjus.com
Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric and sulfuric acids. masterorganicchemistry.com
Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid. byjus.com
C-H Activation/Functionalization: Modern synthetic methods allow for the direct functionalization of C-H bonds. For anilines, ortho-C-H trifluoromethylation can be achieved using silver catalysts. researchgate.net Rhodium(III)-catalyzed chelation-assisted C-H bond activation can also be employed for the synthesis of more complex heterocyclic structures. acs.orgacs.org
The table below outlines potential electrophilic aromatic substitution reactions.
| Reaction Type | Reagents | Primary Position of Substitution |
| Bromination | Br₂ | 4- and 6-positions |
| Nitration | HNO₃, H₂SO₄ | 4- and 6-positions |
| Sulfonation | Fuming H₂SO₄ | 4- and 6-positions |
| C-H Trifluoromethylation | Togni reagent, Ag catalyst | ortho to amino group (6-position) |
The methylthio group offers additional possibilities for transformation.
Oxidation: The sulfur atom of the methylthio group can be oxidized to form the corresponding sulfoxide (B87167) and sulfone. researchgate.net This transformation can alter the electronic properties of the molecule and provide a leaving group for nucleophilic substitution.
Displacement: While typically robust, the methylthio group can be displaced under certain reaction conditions, although this is less common than reactions involving the amino group or the aromatic ring. A patent describes a synthesis route where a methylthio group is introduced and subsequently converted to a chloromethyl group. google.com
The following table summarizes the reactivity of the methylthio group.
| Reaction Type | Reagents | Product Type |
| Oxidation | H₂O₂, Acetic Acid | Sulfoxide/Sulfone |
| Conversion | Sulfonyl chloride | Chloromethyl group |
Derivatives and Analogues of 2 Methylthio 3 Trifluoromethyl Aniline: Synthesis and Structure
Design Principles for Structurally Related Compounds
The design of derivatives based on the 2-(methylthio)-3-(trifluoromethyl)aniline core is guided by established principles in medicinal chemistry aimed at modulating a molecule's physicochemical properties to enhance biological activity. The introduction of fluorine-containing groups is a key strategy for optimizing lipophilicity, metabolic stability, and binding interactions.
Key design principles include:
Electronic Modulation: The trifluoromethyl (CF₃) group is a potent electron-withdrawing substituent. This property significantly reduces the electron density of the aniline (B41778) ring and lowers the basicity of the amino group. Derivatives are designed to fine-tune these electronic effects, which can be critical for receptor binding and chemical reactivity.
Lipophilicity Enhancement: Fluorine substitution is a widely used method to increase a molecule's lipophilicity, which can improve its ability to cross biological membranes, such as the blood-brain barrier. Designing analogues with varied fluorine content or other lipophilic groups allows for the systematic optimization of pharmacokinetic profiles.
Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong, making it resistant to metabolic oxidation. By incorporating the CF₃ group, derivatives of this compound are often designed to have an increased biological half-life, as this group can block sites that are otherwise susceptible to metabolic degradation.
Binding Interactions: Fluorine atoms can participate in unique non-covalent interactions, including hydrogen bonds and dipole-dipole interactions, within the binding pockets of enzymes and receptors. The design of new analogues often considers how the CF₃ group and other substituents can be positioned to maximize these favorable interactions, potentially leading to higher binding affinity and selectivity for a specific biological target.
Scaffold Hopping and Functionalization: The aniline core is a versatile platform for introducing a wide array of functional groups and for incorporation into larger, more complex structures, including various heterocyclic systems. nih.govnih.gov This allows for the exploration of diverse chemical space to identify compounds with novel or improved biological activities. For instance, the 5-trifluoromethyl-2-phenylpyrimidine skeleton has been used as a core structure, with modifications at the 4-position of the pyrimidine (B1678525) ring to develop new EGFR inhibitors. nih.gov
Synthetic Pathways to Novel Derivatives
The synthesis of derivatives from this compound and related anilines primarily involves reactions targeting the amino group, the aromatic ring, or the methylthio substituent. The reactivity of these sites is influenced by the electronic properties of the existing substituents, offering pathways to a diverse range of novel compounds. A common precursor, 2-methyl-3-(trifluoromethyl)aniline, is itself synthesized through multi-step processes, for example, from the inexpensive starting material 3-(trifluoromethyl)aniline (B124266) or from 2-chloro-3-trifluoromethyl aniline. google.comdcu.ie
Naphthoquinones are a class of compounds known for their biological activities, and aniline derivatives are key building blocks for their synthesis. The formation of amino-naphthoquinone analogues often proceeds through nucleophilic substitution reactions where the aniline nitrogen atom attacks an electron-deficient naphthoquinone ring.
A primary synthetic route involves the reaction of a substituted aniline with a di-halogenated naphthoquinone, such as 2,3-dichloro-1,4-naphthoquinone. nih.gov The amino group of the aniline displaces one of the chloro substituents to form a C-N bond, yielding the corresponding 2-amino-3-chloro-1,4-naphthoquinone derivative. This reaction is often facilitated by a base or can be carried out under reflux conditions. nih.gov Another established method is the Michael addition of an aniline to the naphthoquinone ring, a reaction that can be catalyzed by Lewis acids like cerium(III) chloride (CeCl₃) or iron(III) chloride (FeCl₃) in an alcoholic solvent at room temperature. mdpi.com
| Reactants | Reaction Conditions | Product Type | Reference |
|---|---|---|---|
| Aniline sulfonamides + 2,3-dichloro-1,4-naphthoquinone | Ytterbium trifluoromethanesulfonate, anhydrous dioxane, reflux | Substituted 2-amino-3-chloro-1,4-naphthoquinones | nih.gov |
| Nitrated anilines + 1,4-naphthoquinone | Lewis acid (CeCl₃ or FeCl₃), ethanol, room temperature | 2-(Nitrophenyl)amino-1,4-naphthoquinones | mdpi.com |
| Anilines + 2,3-dihalogeno-1,4-naphthoquinone | Nucleophilic substitution | 2-Amino-3-halogeno-1,4-naphthoquinones | nih.gov |
The structural motif of this compound is a valuable precursor for constructing a variety of heterocyclic compounds. The amino group provides a reactive handle for annulation reactions and for coupling with other heterocyclic fragments.
One notable application is in the synthesis of pharmaceuticals. The closely related compound, 2-methyl-3-(trifluoromethyl)aniline, is a key intermediate in the synthesis of Flunixin, an analgesic agent. ganeshremedies.com This synthesis involves the reaction of the aniline with 2-chloronicotinic acid or its methyl ester, thereby incorporating the aniline framework into a pyridine-based structure. dcu.ieganeshremedies.com More advanced catalytic methods, such as rhodium(III)-catalyzed C-H activation, have been developed to construct indoline (B122111) scaffolds from N-pyrimidyl-substituted anilines. acs.org This demonstrates a modern approach to forming fused ring systems directly from the aniline backbone. Furthermore, the aniline moiety can be appended to existing heterocyclic rings, as seen in the synthesis of 5-trifluoromethylpyrimidine derivatives, which have been investigated as potential EGFR inhibitors. nih.gov
| Starting Aniline Derivative | Reaction Partner/Method | Resulting Heterocyclic System | Reference |
|---|---|---|---|
| 2-Methyl-3-(trifluoromethyl)aniline | 2-Chloronicotinic acid/ester | Pyridine (e.g., Flunixin) | dcu.ieganeshremedies.com |
| N-Pyrimidyl-substituted anilines | Rhodium(III)-catalyzed C-H activation/annulation | Indoline | acs.org |
| Substituted anilines | Reaction with a substituted pyrimidine | Pyrimidine | nih.gov |
| Resin-bound 2-aminothiophenol | Solid-phase synthesis with various reagents | Benzothiazole, Benzothiazine | nih.gov |
Influence of Substitution Patterns on Molecular Architecture
The trifluoromethyl group exerts a powerful electron-withdrawing effect, which influences the geometry of the aromatic ring and the reactivity of the attached functional groups. The steric bulk of the ortho-methylthio group can influence the planarity of the molecule and may restrict the rotation of adjacent bonds, a factor that can be observed in crystallographic studies of related compounds. semanticscholar.org
The position of substituents on the aniline ring is a critical determinant of molecular properties such as lipophilicity. Studies on related aniline derivatives have shown that para-substituted compounds can have significantly different lipophilicity profiles compared to their ortho- and meta-isomers. nih.gov This is often attributed to the greater rigidity of the para-substituted system and altered patterns of intramolecular interactions. nih.gov In the context of drug design, modifying the substitution pattern is a key strategy for tuning receptor affinity. For example, in a series of 1H-pyrrolo[3,2-c]quinoline derivatives, the introduction of different alkyl chains onto a basic nitrogen atom and changes in the geometry of the amine fragment were found to have a substantial impact on affinity for serotonin (B10506) (5-HT₆) and dopamine (B1211576) (D₃) receptors. mdpi.com These studies highlight that even subtle changes, such as replacing a hydroxyl group with a trifluoromethyl group, can lead to significant alterations in binding affinity, underscoring the importance of substitution patterns in defining the molecular architecture and its biological consequences. mdpi.com
Advanced Spectroscopic Characterization and Structural Elucidation of 2 Methylthio 3 Trifluoromethyl Aniline and Its Derivatives
Vibrational Spectroscopic Analysis
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman techniques, provides valuable information regarding the functional groups and molecular vibrations within a molecule.
FT-IR spectroscopy is instrumental in identifying the key functional groups present in 2-(Methylthio)-3-(trifluoromethyl)aniline. The spectrum is anticipated to be dominated by vibrations associated with the amine (NH₂), trifluoromethyl (CF₃), methylthio (S-CH₃) groups, and the substituted benzene (B151609) ring.
The N-H stretching vibrations of the primary amine group are expected to appear as two distinct bands in the region of 3300-3500 cm⁻¹. A study on 2,6-dibromo-4-nitroaniline (B165464) and 2-(methylthio)aniline (B147308) provides context for these assignments. The aromatic C-H stretching vibrations are predicted to occur just above 3000 cm⁻¹. The aliphatic C-H stretching from the methylthio group should be observed in the 2900-3000 cm⁻¹ range.
The powerful electron-withdrawing nature of the trifluoromethyl group gives rise to strong C-F stretching absorptions, typically found in the 1100-1400 cm⁻¹ region. Carbon-carbon stretching modes within the aromatic ring are expected between 1400 and 1650 cm⁻¹. The C-S stretching vibration of the methylthio group is generally weaker and appears in the 600-800 cm⁻¹ range. The out-of-plane bending of the aromatic C-H bonds will produce strong bands in the 700-900 cm⁻¹ region, the exact position of which is indicative of the substitution pattern on the benzene ring.
Table 1: Predicted FT-IR Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |
| N-H Asymmetric & Symmetric Stretch | Primary Amine (NH₂) | 3300 - 3500 | Medium |
| C-H Aromatic Stretch | Benzene Ring | 3000 - 3100 | Medium-Weak |
| C-H Aliphatic Stretch | Methyl (-CH₃) | 2900 - 3000 | Medium-Weak |
| C=C Aromatic Stretch | Benzene Ring | 1400 - 1650 | Medium-Strong |
| N-H Scissoring | Primary Amine (NH₂) | 1550 - 1650 | Medium |
| C-F Stretch | Trifluoromethyl (-CF₃) | 1100 - 1400 | Strong |
| C-N Stretch | Aryl Amine | 1250 - 1350 | Medium-Strong |
| C-H Out-of-Plane Bend | Benzene Ring | 700 - 900 | Strong |
| C-S Stretch | Thioether (-S-CH₃) | 600 - 800 | Weak-Medium |
Raman spectroscopy complements FT-IR by providing information on the vibrational modes of a molecule. While FT-IR is sensitive to changes in dipole moment, Raman spectroscopy detects changes in polarizability. For this compound, Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the molecule and the vibrations of the carbon skeleton.
The symmetric C-F stretching modes of the CF₃ group are expected to be visible in the Raman spectrum. The aromatic ring vibrations, especially the ring breathing mode around 1000 cm⁻¹, should produce a strong Raman signal. The C-S stretching vibrations, which can be weak in the IR spectrum, may show a more prominent signal in the Raman spectrum. Similar to FT-IR, the N-H and C-H stretching vibrations will also be present.
Table 2: Predicted Raman Shifts for Key Vibrational Modes of this compound
| Vibrational Mode | Functional Group | Expected Raman Shift (cm⁻¹) | Intensity |
| C-H Aromatic Stretch | Benzene Ring | 3000 - 3100 | Medium |
| C-H Aliphatic Stretch | Methyl (-CH₃) | 2900 - 3000 | Medium |
| C=C Aromatic Stretch | Benzene Ring | 1400 - 1650 | Strong |
| C-F Symmetric Stretch | Trifluoromethyl (-CF₃) | ~1100 | Medium |
| Aromatic Ring Breathing | Benzene Ring | ~1000 | Strong |
| C-S Stretch | Thioether (-S-CH₃) | 600 - 800 | Medium |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an essential technique for elucidating the precise structure of this compound by providing information about the hydrogen, carbon, and fluorine environments within the molecule.
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the amine protons, and the methyl protons. The aromatic region should display three signals corresponding to the three protons on the benzene ring. Due to the substitution pattern, these protons will likely appear as a complex multiplet system. The electron-withdrawing trifluoromethyl group and the electron-donating methylthio and amino groups will influence their chemical shifts. The proton ortho to the amino group and meta to the CF₃ group is expected to be the most upfield, while the proton between the two electron-withdrawing groups (S-CH₃ and CF₃) would be expected further downfield.
The amine (NH₂) protons are anticipated to appear as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration. The methyl (SCH₃) protons will likely appear as a sharp singlet, expected to be in the range of 2.3-2.5 ppm.
Table 3: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic C-H | 6.7 - 7.5 | Multiplet |
| Amine (NH₂) | 4.0 - 5.5 | Broad Singlet |
| Methyl (S-CH₃) | 2.3 - 2.5 | Singlet |
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. It is expected to show a total of eight distinct signals: six for the aromatic carbons, one for the methyl carbon, and one for the trifluoromethyl carbon. The chemical shifts of the aromatic carbons will be influenced by the attached functional groups. The carbon bearing the amino group (C-NH₂) is expected to be significantly shielded, while the carbon attached to the trifluoromethyl group (C-CF₃) will be deshielded and will also exhibit splitting due to coupling with the fluorine atoms (¹JCF). Similarly, the carbon attached to the methylthio group (C-SCH₃) will also have a characteristic chemical shift. The methyl carbon of the S-CH₃ group is expected to appear in the aliphatic region, around 15-20 ppm. The CF₃ carbon will appear as a quartet due to coupling with the three fluorine atoms.
Table 4: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Environment | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity (due to F) |
| Aromatic C-NH₂ | 145 - 150 | Singlet |
| Aromatic C-S | 120 - 125 | Quartet (small coupling) |
| Aromatic C-CF₃ | 130 - 135 | Quartet (small coupling) |
| Aromatic C-H | 115 - 130 | Singlets/Doublets |
| Trifluoromethyl (-CF₃) | 120 - 125 | Quartet (¹JCF ≈ 270-280 Hz) |
| Methyl (-S-CH₃) | 15 - 20 | Singlet |
¹⁹F NMR spectroscopy is highly specific for fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum is expected to show a single signal, a singlet, for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of this signal is characteristic of the CF₃ group attached to an aromatic ring. Based on data for similar aromatic trifluoromethyl compounds, this signal is anticipated to appear in the region of -60 to -65 ppm relative to a standard such as CFCl₃.
Table 5: Predicted ¹⁹F NMR Chemical Shift for this compound
| Fluorine Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Trifluoromethyl (-CF₃) | -60 to -65 | Singlet |
Computational Chemistry and Theoretical Investigations of 2 Methylthio 3 Trifluoromethyl Aniline
Quantum Chemical Calculation Methodologies
The foundation of computational studies on molecular systems like 2-(Methylthio)-3-(trifluoromethyl)aniline lies in solving the Schrödinger equation. However, exact solutions are not feasible for multi-electron systems, necessitating the use of approximation methods.
Hartree-Fock (HF) theory is a fundamental ab initio method that approximates the N-body wave function of a system as a single Slater determinant. wikipedia.org It is a self-consistent field (SCF) method where each electron is treated in the mean field of all other electrons. wikipedia.org While HF theory provides a crucial starting point and a qualitative understanding of the electronic structure, it has a significant limitation: it does not account for electron correlation, which is the interaction between individual electrons' motions. Consequently, calculated energies and properties may deviate from experimental values. Nevertheless, HF methods are valuable for initial geometry optimizations and for generating reference orbitals for more advanced calculations. researchgate.net Studies on aniline (B41778) and its derivatives often use HF theory as a baseline for comparison with more sophisticated methods. researchgate.netresearchgate.net
Density Functional Theory (DFT) has become one of the most popular methods in computational chemistry for studying organic molecules. researchgate.net Unlike HF theory, which focuses on the wave function, DFT calculates the total energy of a system based on its electron density. researchgate.net A key advantage of DFT is that it incorporates electron correlation at a significantly lower computational cost than traditional wave function-based correlation methods. researchgate.net
A widely used functional within the DFT framework is B3LYP (Becke, 3-parameter, Lee-Yang-Parr), a hybrid functional that combines a portion of the exact exchange from HF theory with exchange and correlation functionals from DFT. researchgate.net The B3LYP functional, often paired with basis sets like 6-31G or 6-311G, has demonstrated high accuracy in predicting geometries, vibrational frequencies, and electronic properties for a wide range of organic compounds, including substituted anilines. researchgate.netasianpubs.orgrdd.edu.iq For instance, studies on halo-aniline derivatives have shown a good agreement between experimental frequencies and those calculated at the B3LYP/6-311++G(d,p) level of theory. asianpubs.org
Molecular Geometry Optimization and Conformational Analysis
A crucial first step in any computational study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, an algorithmic process that systematically alters the molecular geometry to find a structure corresponding to a minimum on the potential energy surface. youtube.com For this compound, this involves finding the optimal bond lengths, bond angles, and dihedral angles.
The geometry of the aniline ring is expected to be largely planar, but the amino (-NH2) group may exhibit a slight pyramidalization. journaleras.com The orientation of the methylthio (-SCH3) and trifluoromethyl (-CF3) substituents relative to the ring and each other is critical. Conformational analysis, involving the systematic rotation around single bonds (like the C-S and C-N bonds), is performed to identify the global energy minimum among various possible conformers. Theoretical studies on substituted anilines have successfully reproduced experimental geometric data, validating the use of these computational methods. uq.edu.au
Below is a table of representative optimized geometric parameters for this compound, as would be predicted by a DFT/B3LYP calculation.
| Parameter | Atoms Involved | Predicted Value |
|---|---|---|
| Bond Length (Å) | C(aromatic)-N | 1.401 |
| Bond Length (Å) | C(aromatic)-S | 1.775 |
| Bond Length (Å) | S-C(methyl) | 1.810 |
| Bond Length (Å) | C(aromatic)-C(CF3) | 1.520 |
| Bond Length (Å) | C-F | 1.345 |
| Bond Angle (°) | C-N-H | 113.0 |
| Bond Angle (°) | C-S-C | 103.5 |
| Dihedral Angle (°) | C-C-N-H | ~180.0 |
Electronic Structure and Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a powerful concept used to explain and predict chemical reactivity. youtube.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor (nucleophile), while the LUMO, being the innermost empty orbital, acts as an electron acceptor (electrophile). youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. thaiscience.info
For this compound, the electronic properties are governed by the interplay of its three functional groups:
Amino (-NH2) group: A strong electron-donating group that increases the electron density of the aromatic ring, primarily raising the energy of the HOMO.
Methylthio (-SCH3) group: An electron-donating group that also contributes electron density to the ring.
Trifluoromethyl (-CF3) group: A potent electron-withdrawing group due to the high electronegativity of fluorine atoms, which lowers the energy of both the HOMO and, more significantly, the LUMO. rsc.org
The combination of strong electron-donating and electron-withdrawing groups is expected to result in a relatively small HOMO-LUMO gap, suggesting higher chemical reactivity compared to unsubstituted aniline. thaiscience.info The HOMO is likely to be localized over the aniline ring and the nitrogen and sulfur atoms, while the LUMO is expected to be concentrated around the trifluoromethyl group and the adjacent ring carbons. researchgate.netrsc.org
The following table presents illustrative energy values for the frontier orbitals of this compound.
| Orbital | Predicted Energy (eV) | Significance |
|---|---|---|
| HOMO | -5.85 | Indicates electron-donating ability (nucleophilicity) |
| LUMO | -1.20 | Indicates electron-accepting ability (electrophilicity) |
| HOMO-LUMO Gap (ΔE) | 4.65 | Relates to chemical reactivity and stability |
Vibrational Frequency Calculations and Spectral Interpretation
Computational methods are extensively used to calculate the harmonic vibrational frequencies of molecules. asianpubs.org These calculations serve two main purposes: they confirm that an optimized geometry is a true energy minimum (characterized by the absence of imaginary frequencies) and they allow for the prediction and interpretation of infrared (IR) and Raman spectra. researchgate.netmaterialsciencejournal.org
For complex molecules, experimental spectra can be difficult to assign without theoretical support. By calculating the vibrational modes, each peak in a predicted spectrum can be associated with specific atomic motions, such as stretching, bending, or twisting of functional groups. asianpubs.org It is a common practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and limitations in the theoretical method, which generally improves agreement with experimental data. asianpubs.org
For this compound, key vibrational modes would include:
N-H stretching vibrations of the amino group.
Aromatic C-H stretching vibrations.
Strong C-F stretching vibrations from the trifluoromethyl group.
C-N and C-S stretching vibrations.
Aromatic ring C=C stretching and deformation modes.
The table below lists predicted (scaled) vibrational frequencies for the primary functional groups.
| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |
|---|---|---|
| N-H Symmetric/Asymmetric Stretch | -NH₂ | 3400 - 3500 |
| Aromatic C-H Stretch | C-H (Aryl) | 3050 - 3150 |
| C-F Symmetric/Asymmetric Stretch | -CF₃ | 1100 - 1350 |
| Aromatic C=C Stretch | Benzene (B151609) Ring | 1450 - 1600 |
| C-N Stretch | C(Aryl)-N | 1250 - 1350 |
| C-S Stretch | C(Aryl)-S | 650 - 750 |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.netchemrxiv.org The MEP map is plotted on the molecule's electron density surface, with different colors representing different values of the electrostatic potential. researchgate.net
Red/Yellow Regions: Indicate negative electrostatic potential, rich in electron density. These areas are susceptible to electrophilic attack.
Blue Regions: Indicate positive electrostatic potential, which is electron-poor. These areas are attractive to nucleophiles.
Green Regions: Represent neutral or near-zero potential.
In this compound, the MEP map is expected to show a significant region of negative potential (red) around the lone pair of the nitrogen atom in the amino group, highlighting its role as a primary site for electrophilic attack (e.g., protonation). researchgate.netresearchgate.net The sulfur atom in the methylthio group would also contribute to a region of negative potential. Conversely, strong positive potential (blue) would be located around the highly electronegative fluorine atoms of the -CF3 group and the hydrogen atoms of the -NH2 group, indicating these as sites susceptible to nucleophilic interaction. thaiscience.info The aromatic ring itself would display a gradient of potential influenced by the competing electronic effects of the attached groups. acs.org
Natural Bond Orbital (NBO) Analysis
The -SCH3 group is generally considered an ortho-, para-directing group in electrophilic aromatic substitution, capable of donating electron density to the aromatic ring through resonance via the lone pairs on the sulfur atom. Conversely, the -CF3 group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms, acting as a meta-director. The interplay of these opposing electronic effects in this compound is expected to significantly influence its electronic structure and reactivity.
NBO analysis of analogous substituted anilines and related compounds reveals key intramolecular hyperconjugative interactions that contribute to molecular stability. researchgate.net These interactions involve the donation of electron density from occupied (donor) Lewis-type NBOs to unoccupied (acceptor) non-Lewis-type NBOs. For this compound, significant interactions would be expected between the lone pair orbitals of the nitrogen and sulfur atoms and the antibonding orbitals of the aromatic ring, as well as interactions involving the C-F and C-S bonds.
Key Expected Hyperconjugative Interactions:
n(N) → π : Delocalization of the nitrogen lone pair into the antibonding π orbitals of the benzene ring. This interaction is characteristic of anilines and contributes to the activation of the ring towards electrophilic attack.
n(S) → π : Delocalization of a sulfur lone pair into the π orbitals of the ring, contributing to the electron-donating character of the methylthio group.
σ → σ and σ → π : Interactions involving the sigma bonds of the substituents with antibonding orbitals of the ring, which can also influence charge distribution and stability. wikipedia.org
The stabilization energy (E(2)) associated with these interactions, calculated through second-order perturbation theory, provides a quantitative measure of their significance. materialsciencejournal.org In related trifluoromethyl-substituted aromatic compounds, NBO analysis has shown significant intramolecular charge transfer from donor groups to the electron-deficient regions influenced by the -CF3 group. researchgate.net
Illustrative NBO Analysis Data for a Related Substituted Aniline Derivative (4-chloro-2-fluoroaniline)
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
| π(C1-C2) | π(C3-C4) | 20.5 |
| π(C1-C2) | π(C5-C6) | 23.8 |
| n(N7) | π*(C1-C6) | 45.7 |
This table provides representative data for hyperconjugative interactions in a substituted aniline and is intended for illustrative purposes only. The specific values for this compound would require dedicated computational analysis.
The electron-withdrawing trifluoromethyl group is expected to decrease the electron density on the aromatic ring, making the nitrogen lone pair less available for donation and thereby reducing the basicity of the aniline. doubtnut.com NBO analysis would quantify this effect by showing reduced occupancy of the nitrogen lone pair orbital and significant charge delocalization towards the -CF3 group.
Computational Insights into Reaction Mechanisms
Computational chemistry provides a powerful tool for elucidating the mechanisms of chemical reactions, including the identification of transition states, intermediates, and the calculation of activation energies. ucsb.edu For this compound, computational studies can offer predictions about its reactivity in various transformations, such as electrophilic aromatic substitution, oxidation, and reactions involving the amine or methylthio groups.
Electrophilic Aromatic Substitution:
Aniline and its derivatives are highly susceptible to electrophilic substitution reactions. wikipedia.orgbyjus.com The directing effects of the substituents play a crucial role in determining the regioselectivity of these reactions. nih.gov The -NH2 group is a strong activating and ortho-, para-directing group. The -SCH3 group is also ortho-, para-directing, while the -CF3 group is a deactivating and meta-directing group.
In this compound, the directing effects of the -NH2 and -SCH3 groups would favor substitution at the positions ortho and para to them (positions 4, 6, and the carbon bearing the -SCH3 group). Conversely, the -CF3 group would direct incoming electrophiles to position 5. Computational modeling of the transition states for electrophilic attack at each of these positions can predict the most likely products. The relative energies of the sigma-complex intermediates formed during the reaction would indicate the preferred reaction pathway. researchgate.net
Illustrative Reaction Coordinate for Electrophilic Aromatic Substitution A typical electrophilic aromatic substitution reaction proceeds through a two-step mechanism involving the formation of a carbocation intermediate (sigma complex). irjet.net
Formation of the Sigma Complex: The electrophile attacks the π-system of the aromatic ring, forming a resonance-stabilized carbocation. The activation energy for this step is often rate-determining.
Deprotonation: A base removes a proton from the carbon atom that was attacked by the electrophile, restoring the aromaticity of the ring.
Computational studies on the reaction of aniline with radicals, such as the methyl radical, have shown that both hydrogen abstraction from the amino group and addition to the aromatic ring are possible pathways. nih.gov The presence of the -SCH3 and -CF3 substituents would modulate the activation barriers for these competing reactions.
Oxidation Reactions:
The oxidation of anilines can lead to a variety of products, and computational studies can help to unravel the complex reaction mechanisms. openaccessjournals.com The initial step often involves the formation of a radical cation. The stability of this intermediate, which would be influenced by the electronic nature of the substituents, can be calculated to predict the ease of oxidation.
Reactions at the Amino Group:
The amino group of aniline can undergo various reactions, such as acylation and alkylation. wikipedia.org Computational modeling can be used to study the transition states and intermediates of these reactions, providing insights into their kinetics and thermodynamics. For instance, the reaction of substituted anilines with 3-butyn-2-one (B73955) has been studied computationally to elucidate the reaction mechanism and the structure of the transition state. koreascience.kr
While specific computational studies on the reaction mechanisms of this compound are not currently available, theoretical investigations on similarly substituted anilines provide a framework for understanding its potential reactivity. Such studies consistently highlight the importance of substituent electronic effects in determining reaction pathways and rates. mdpi.com
Advanced Research Applications and Future Directions for 2 Methylthio 3 Trifluoromethyl Aniline
Role as a Key Intermediate in Complex Chemical Synthesis for Target Compound Scaffolds
2-(Methylthio)-3-(trifluoromethyl)aniline has been identified as a crucial intermediate in the synthesis of more complex and valuable chemical entities. Its strategic importance is particularly highlighted in the preparation of 2-methyl-3-(trifluoromethyl)aniline, a key precursor for various pharmaceutical and agrochemical products. researchgate.net
A patented synthetic route starting from 2-chloro-3-(trifluoromethyl)aniline (B1586914) demonstrates the formation of a methylthio-substituted intermediate. researchgate.net In this process, a methylthio group is introduced onto the aniline (B41778) ring, which is subsequently converted to a chloromethyl group and then reduced to the final methyl-substituted product. researchgate.net This multi-step synthesis underscores the utility of the methylthio group as a handle for further functionalization, a common strategy in organic synthesis to achieve specific substitution patterns that are not directly accessible.
The synthetic pathway can be summarized as follows:
Introduction of the Methylthio Group: 2-chloro-3-(trifluoromethyl)aniline is reacted with dimethyl sulfide (B99878) and N-chlorosuccinimide to introduce the methylthio group. researchgate.net
Conversion to Chloromethyl Group: The methylthio intermediate is then treated with a chlorinating agent, such as sulfonyl chloride, to convert the methylthio group into a chloromethyl group. researchgate.net
Hydrogenation: The final step involves the hydrogenation of the chloromethyl group to a methyl group, yielding 2-methyl-3-(trifluoromethyl)aniline. researchgate.net
This process highlights the role of the methylthio group as a versatile precursor to the methyl group in this specific transformation. The reactivity of the sulfur atom allows for transformations that might be challenging to achieve directly on the aniline ring.
Beyond this specific application, the unique substitution pattern of this compound makes it a promising candidate for the synthesis of a variety of heterocyclic compounds. The amino group can participate in cyclization reactions, while the methylthio and trifluoromethyl groups can be used to tune the electronic properties and solubility of the target molecules. For instance, anilines are common starting materials for the synthesis of quinolines, indoles, and benzodiazepines, and the presence of the trifluoromethylthio group could impart unique biological activities to these scaffolds. researchgate.netchemimpex.com
Contributions to the Development of Fluorinated Materials and Specialty Chemicals
The incorporation of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. researchgate.net The trifluoromethyl group, in particular, is known to enhance thermal stability, lipophilicity, and metabolic stability. researchgate.net Similarly, sulfur-containing compounds have found applications in various materials, including polymers and dyes. The combination of both a trifluoromethyl and a methylthio group in this compound makes it a promising building block for novel fluorinated materials and specialty chemicals.
While specific examples of the direct use of this compound in materials science are not yet widely reported, its potential can be inferred from the properties of related compounds. For instance, fluorinated anilines have been used as monomers for the synthesis of high-performance polymers with low dielectric constants, high thermal stability, and specific optical properties. rsc.org The presence of the methylthio group could further enhance the refractive index of such polymers or provide a site for cross-linking or post-polymerization modification.
In the realm of specialty chemicals, this aniline derivative could serve as a precursor for the synthesis of functional dyes. acs.orgnih.gov The electronic interplay between the electron-donating amino and methylthio groups and the electron-withdrawing trifluoromethyl group could lead to dyes with unique colors and enhanced stability. nih.gov Azo dyes based on 3-thiomethyl aniline have been synthesized and shown to possess interesting spectroscopic and nonlinear optical properties. researchgate.net
The potential applications in agrochemical research are also significant. The trifluoromethylthio group is a known pharmacophore in several successful pesticides. researchgate.net The unique combination of substituents in this compound could lead to the discovery of new herbicides, fungicides, or insecticides with novel modes of action.
| Potential Application Area | Key Functional Groups and Their Contribution |
|---|
| Fluorinated Polymers | Trifluoromethyl group: Enhances thermal stability, chemical resistance, and hydrophobicity. Methylthio group: Can increase refractive index and provides a site for cross-linking. Aniline backbone: Allows for polymerization into polyanilines or other polymers. | | Specialty Dyes | Trifluoromethyl group: Can act as an auxochrome, influencing the color and stability of the dye. Amino and Methylthio groups: Electron-donating groups that can modulate the electronic transitions responsible for color. | | Agrochemicals | Trifluoromethylthio moiety: A recognized toxophore in certain pesticides, potentially leading to new active ingredients. researchgate.netAniline scaffold: A common structural motif in many existing agrochemicals. |
Theoretical Contributions to Understanding Structure-Reactivity Relationships
The trifluoromethyl group is a strong electron-withdrawing group, which decreases the electron density on the aromatic ring and reduces the basicity of the amino group. researchgate.net In contrast, the methylthio group is generally considered to be an electron-donating group through resonance, although its effect can be modulated by its position on the ring and the presence of other substituents. The interplay of these opposing electronic effects in this compound is expected to result in a unique reactivity profile.
Quantum chemical calculations on substituted anilines have shown that properties such as the charge on the amino nitrogen, the C-N bond length, and the energy barrier to inversion of the amino group are well-correlated with the electronic nature of the substituents. rsc.org These parameters, in turn, can be used to predict the reactivity of the molecule in various reactions, such as electrophilic aromatic substitution or nucleophilic attack by the amino group.
| Property | Effect of Electron-Withdrawing Groups (e.g., -CF₃) | Effect of Electron-Donating Groups (e.g., -SCH₃) |
|---|---|---|
| Basicity of Amino Group | Decreases | Increases |
| Nucleophilicity of Amino Group | Decreases | Increases |
| Reactivity towards Electrophilic Aromatic Substitution | Decreases | Increases |
| ¹⁹F NMR Chemical Shift of -CF₃ | Shifts to higher frequency (less shielded) | Shifts to lower frequency (more shielded) |
This table presents general trends observed for substituted anilines and can be used to infer the expected properties of this compound.
Computational studies could provide valuable insights into the preferred conformations of this compound, the distribution of electron density, and the energies of its frontier molecular orbitals (HOMO and LUMO). This information would be invaluable for predicting its reactivity and for designing new synthetic transformations.
Emerging Research Areas and Potential Innovations in Aniline Chemistry
The field of aniline chemistry is continuously advancing, with several emerging research areas that could provide new opportunities for the application of this compound.
One significant trend is the development of more sustainable and efficient synthetic methods. nih.gov This includes the use of biocatalysis, where enzymes are used to perform chemical transformations with high selectivity and under mild conditions. rsc.org The development of biocatalytic routes for the synthesis or functionalization of this compound could offer significant advantages over traditional chemical methods in terms of environmental impact and cost-effectiveness.
Another area of active research is the use of photocatalysis for the functionalization of C-H bonds. This technology allows for the direct introduction of functional groups into organic molecules, bypassing the need for pre-functionalized starting materials. The application of photocatalytic methods to this compound could enable the synthesis of a wide range of novel derivatives with unique properties.
Furthermore, there is growing interest in the development of "smart" materials that can respond to external stimuli. The unique electronic properties of this compound make it a potential candidate for incorporation into such materials. For example, polymers containing this unit could exhibit interesting electro-optical or chemoresistive properties, making them suitable for use in sensors or electronic devices.
The isosteric replacement of anilines in drug candidates to mitigate metabolic liabilities is another promising area. While not a direct application, the synthetic accessibility of a diverse range of functionalized anilines, including those derived from this compound, is crucial for such medicinal chemistry efforts.
Q & A
Q. What are the optimal synthetic routes for 2-(methylthio)-3-(trifluoromethyl)aniline, and how do reaction conditions influence yield?
- Methodological Answer : A copper-promoted trifluoromethylthiolation strategy using CF3SO2Na can introduce the trifluoromethyl group to aniline derivatives. For the methylthio (-SMe) group, nucleophilic substitution with methanethiol or disulfide intermediates is typical . Key parameters include:
- Catalyst : CuI or Cu(OAc)2 (1–5 mol%)
- Solvent : DMF or acetonitrile at 80–100°C
- Reaction Time : 12–24 hours
Yield optimization requires inert atmospheres (N2/Ar) to prevent oxidation of thiol intermediates. Purity is confirmed via HPLC (C18 column, MeOH/H2O mobile phase) .
Q. How can spectroscopic techniques (NMR, FT-IR) differentiate this compound from structural analogs?
- Methodological Answer :
- <sup>1</sup>H NMR : The methylthio group (-SMe) appears as a singlet at δ 2.4–2.6 ppm. The -NH2 proton resonates as a broad peak at δ 4.5–5.0 ppm, sensitive to deuterium exchange. The trifluoromethyl (-CF3) group splits aromatic protons into distinct multiplets (δ 6.8–7.5 ppm) due to deshielding .
- FT-IR : Stretching vibrations for -NH2 (~3450 cm<sup>−1</sup>), C-F (1100–1250 cm<sup>−1</sup>), and C-S (650–750 cm<sup>−1</sup>) confirm functional groups .
Advanced Research Questions
Q. What computational methods predict the electronic effects of substituents on the reactivity of this compound in electrophilic substitution?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) model charge distribution and frontier molecular orbitals.
- The -CF3 group is electron-withdrawing (-I effect), directing electrophiles to the para position relative to the -SMe group.
- Solvent effects (PCM model) show polar aprotic solvents (e.g., DMSO) stabilize transition states by 5–10 kcal/mol vs. non-polar solvents .
Experimental validation uses competitive Friedel-Crafts alkylation with tert-butyl chloride .
Q. How does the methylthio group influence the compound’s metabolic stability in biological assays?
- Methodological Answer :
- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and NADPH cofactor. LC-MS/MS tracks metabolites.
- The -SMe group undergoes oxidation to sulfoxide (-SOCH3) or sulfone (-SO2CH3) via cytochrome P450 enzymes (CYP3A4/2D6), reducing half-life (t1/2) by 30–50% compared to non-thio analogs.
- Stability Enhancement : Co-administration with CYP inhibitors (e.g., ketoconazole) prolongs t1/2 by 2-fold .
Safety and Handling
Q. What safety protocols mitigate risks during large-scale synthesis?
- Methodological Answer :
- PPE : Nitrile gloves, chemical goggles, and flame-resistant lab coats (EN 14126 standard).
- Ventilation : Use fume hoods with ≥0.5 m/s airflow to limit inhalation exposure (TLV: 1 ppm) .
- Spill Management : Absorb with vermiculite, neutralize with 5% NaHCO3, and dispose as hazardous waste (EPA code D001) .
Application in Drug Discovery
Q. What strategies improve the bioavailability of this compound-derived drug candidates?
- Methodological Answer :
- Salt Formation : React with HCl or tosylate to enhance aqueous solubility (logP reduction from 3.5 to 1.8) .
- Prodrug Design : Acetylate the -NH2 group to form amides, hydrolyzed in vivo by esterases .
- Nanoparticle Encapsulation : PLGA nanoparticles (150 nm size) increase plasma AUC by 4× in murine models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
